molecular formula C23H25N3O3 B6107884 1-[(5-ethyl-2-furyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide

1-[(5-ethyl-2-furyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide

Cat. No. B6107884
M. Wt: 391.5 g/mol
InChI Key: WLKOSXVGTXCOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-ethyl-2-furyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide, also known as EFP, is a compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biotechnology.

Mechanism of Action

The mechanism of action of 1-[(5-ethyl-2-furyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide is not fully understood, but it is believed to work through the inhibition of specific enzymes or receptors in the body. For example, this compound has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme, thus preventing the breakdown of acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis (cell death) in cancer cells, reduce inflammation in animal models, and improve cognitive function in mice. This compound has also been found to have antioxidant properties, which may contribute to its protective effects against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(5-ethyl-2-furyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide in lab experiments is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are many future directions for research involving 1-[(5-ethyl-2-furyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide. For example, further studies are needed to determine its efficacy and safety as a potential drug candidate. Additionally, this compound may have applications in the development of biosensors or other biotechnological applications. Finally, more research is needed to understand the full range of biochemical and physiological effects of this compound and its potential use in various fields.
In conclusion, this compound is a compound that has shown promise in various scientific research applications. Its simple synthesis method, potential as a drug candidate, and various biochemical and physiological effects make it an interesting area of research for scientists in various fields. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 1-[(5-ethyl-2-furyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide involves the reaction of 2-(3-pyridinyloxy)benzaldehyde with 5-ethyl-2-furfurylamine and proline amide in the presence of a catalyst. The resulting compound is then purified through column chromatography to obtain this compound as a white powder.

Scientific Research Applications

1-[(5-ethyl-2-furyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide has shown promising results in various scientific research applications. It has been studied for its potential use as a drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. This compound has also been investigated for its ability to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the progression of Alzheimer's disease.

properties

IUPAC Name

1-[(5-ethylfuran-2-yl)methyl]-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-2-17-11-12-19(28-17)16-26-14-6-9-21(26)23(27)25-20-8-3-4-10-22(20)29-18-7-5-13-24-15-18/h3-5,7-8,10-13,15,21H,2,6,9,14,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKOSXVGTXCOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CN2CCCC2C(=O)NC3=CC=CC=C3OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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